molecular formula C19H15NO4 B2793989 3-(2,3-dihydro-1H-indole-1-carbonyl)-8-methoxy-2H-chromen-2-one CAS No. 700854-14-4

3-(2,3-dihydro-1H-indole-1-carbonyl)-8-methoxy-2H-chromen-2-one

Cat. No.: B2793989
CAS No.: 700854-14-4
M. Wt: 321.332
InChI Key: JQPLMOWYMGHFDS-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1H-indole-1-carbonyl)-8-methoxy-2H-chromen-2-one is a complex organic compound that features both indole and chromenone moieties. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The indole ring is a common scaffold in many natural products and pharmaceuticals, while the chromenone structure is known for its antioxidant and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1H-indole-1-carbonyl)-8-methoxy-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the indole and chromenone precursors. One common method involves the condensation of 2,3-dihydro-1H-indole with 8-methoxy-2H-chromen-2-one under acidic conditions to form the desired product. The reaction may require a catalyst such as p-toluenesulfonic acid in toluene to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1H-indole-1-carbonyl)-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The chromenone ring can be reduced to form dihydrochromenone derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitronium ion (NO2+) can be used for substitution reactions.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Dihydrochromenone derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

3-(2,3-dihydro-1H-indole-1-carbonyl)-8-methoxy-2H-chromen-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1H-indole-1-carbonyl)-8-methoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The indole moiety can interact with enzymes and receptors in the body, modulating their activity. The chromenone structure can act as an antioxidant, scavenging free radicals and reducing oxidative stress. These combined effects contribute to the compound’s potential therapeutic properties .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Coumarin: A compound with a similar chromenone structure, known for its anticoagulant properties.

    Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.

Uniqueness

3-(2,3-dihydro-1H-indole-1-carbonyl)-8-methoxy-2H-chromen-2-one is unique due to the combination of indole and chromenone moieties in a single molecule. This dual structure allows it to exhibit a wide range of biological activities, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-(2,3-dihydroindole-1-carbonyl)-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c1-23-16-8-4-6-13-11-14(19(22)24-17(13)16)18(21)20-10-9-12-5-2-3-7-15(12)20/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPLMOWYMGHFDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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